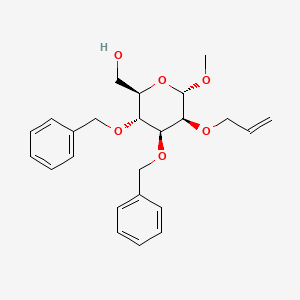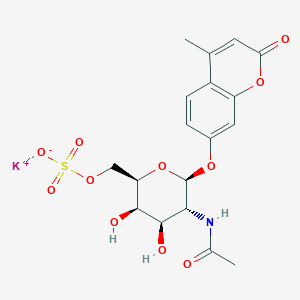
Kaliumsalz von ((2R,3R,4R,5R,6S)-5-Acetamido-3,4-dihydroxy-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-2-yl)methyl-sulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a sulfated derivative involving a potassium salt with acetamido and oxochromenyl groups attached to an oxane (sugar-like) ring. This structure suggests it could be involved in various chemical and biological processes, likely benefiting from the distinct properties imparted by its multifunctional groups.
Synthesis Analysis
While the exact synthesis of this compound is not directly available, related syntheses involve complex multi-step reactions that include protection and deprotection steps, functional group transformations, and sulfation reactions. For instance, the synthesis of complex organic molecules often requires careful selection of reagents and conditions to ensure the correct functional groups are introduced at the desired positions without undesired reactions occurring at other reactive sites within the molecule (Moormann et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds typically features key functional groups such as acetamido, oxochromenyl, and sulfate groups, which can significantly influence the compound's chemical behavior and interactions. The arrangement of these groups around the oxane ring and their relative stereochemistry are crucial for the molecule's biological and chemical properties. The molecular structure often includes various intramolecular interactions, such as hydrogen bonding, that stabilize the compound's conformation (Sierosławski et al., 2006).
Chemical Reactions and Properties
This compound's chemical reactivity would be influenced by the presence of functional groups such as the acetamido group, which can undergo various chemical transformations, including nucleophilic substitution reactions. The oxochromenyl group adds to the molecule's reactivity, potentially engaging in electrophilic substitution reactions due to its aromatic nature. The sulfate group introduces solubility in water, which is crucial for biological applications, and can participate in reactions as a leaving group or through the formation of esters (Lohray & Venkateswarlu, 1997).
Physical Properties Analysis
The physical properties of such a compound would be significantly affected by its molecular structure. The presence of multiple polar functional groups (e.g., acetamido, sulfate) likely renders the compound highly soluble in polar solvents like water. The compound's crystalline structure and melting point would be influenced by the specific arrangement of these groups and the potential for intermolecular hydrogen bonding (Haines & Hughes, 2012).
Wissenschaftliche Forschungsanwendungen
Biochemische Forschung
Diese Verbindung ist ein stark fluoreszierendes Substrat, das zur Untersuchung von Glykosidase-Enzymen verwendet wird {svg_1}. Sie wird häufig zur Detektion und Messung der Aktivität von β-Galactosidase in verschiedenen biologischen Proben eingesetzt {svg_2}.
Biomedizinische Industrie
Die Verbindung wird in der biomedizinischen Industrie für verschiedene Anwendungen eingesetzt {svg_3}. Sie wird häufig als Substrat zur Messung der Aktivität verschiedener Enzyme verwendet, die an Krankheiten wie lysosomalen Speicherkrankheiten und Mukopolysaccharidosen beteiligt sind {svg_4}.
Fluorogenes Substrat
Es ist ein fluorogenes Substrat für Assays von N-Acetyl-α-D-glucosaminidase {svg_5}. Dies kann verwendet werden, um auf das Sanfilippo-B-Syndrom zu testen {svg_6}.
Charakterisierung der mutierten β-Untereinheit der β-Hexosaminidase
Die Verbindung kann in der biologischen Untersuchung der Charakterisierung der mutierten β-Untereinheit der β-Hexosaminidase für die Dimerbildung verwendet werden, die für die adulte Form der Sandhoff-Krankheit mit dem Motoneuron-Krankheits-Phänotyp verantwortlich ist {svg_7}.
Chemische Synthese
Die Verbindung wird synthetisiert und für Forschungszwecke verkauft {svg_8}. Sie ist in verschiedenen Mengen und Reinheiten erhältlich, und ihre physikalischen und chemischen Eigenschaften sind gut dokumentiert {svg_9}.
Lagerung und Handhabung
Die Verbindung soll lichtempfindlich sein und wird empfohlen, unter Inertgas bei -20 °C gelagert zu werden {svg_10}. Es wird außerdem empfohlen, Lösungen am selben Tag zuzubereiten und zu verwenden, und falls erforderlich, die Lösung als Aliquots in dicht verschlossenen Fläschchen bei -20 °C zu lagern {svg_11}.
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme N-acetyl-β-D-glucosaminidase (Hexosaminidase A) . This enzyme plays a crucial role in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.
Mode of Action
The compound acts as a fluorogenic substrate for the enzyme . It is cleaved by the enzyme to release the fluorescent moiety 4-MU (4-Methylumbelliferone) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .
Biochemical Pathways
The compound is involved in the pathway of glycosaminoglycan degradation . When the enzyme cleaves the compound, it contributes to the breakdown of glycosaminoglycans, thereby participating in their normal turnover in the body .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also be influenced by factors such as its molecular weight (497.51 ) and its solubility .
Result of Action
The cleavage of the compound by the enzyme results in the release of the fluorescent moiety 4-MU . This fluorescence can be measured and used to quantify the activity of the enzyme. Therefore, the compound can be used in assays to detect and measure the activity of N-acetyl-β-D-glucosaminidase .
Action Environment
The action of the compound is influenced by environmental factors such as pH, which affects the fluorescence of the released 4-MU . Additionally, the compound is reported to be light sensitive , suggesting that exposure to light could potentially affect its stability or efficacy. The compound is also hygroscopic, meaning it tends to absorb moisture from the air , which could influence its storage and handling conditions.
Eigenschaften
IUPAC Name |
potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16+,17-,18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZCFCWZWWIHC-OVVTULBMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20KNO11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


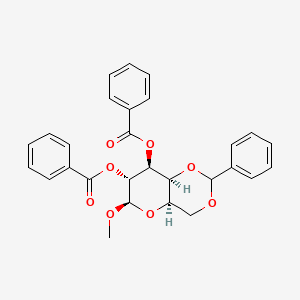
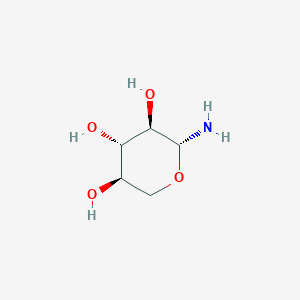

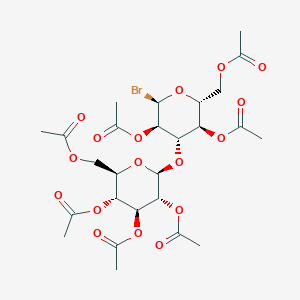
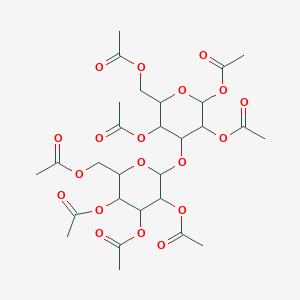
![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)






